Yttrium tri(2-naphthoate)

stereospecific polymerization conjugated diene cis-1,4-polybutadiene

Yttrium tri(2-naphthoate) (CAS 61790‑20‑3; molecular formula C₃₃H₂₁O₆Y; MW 602.42 g mol⁻¹) is an organometallic compound in which a yttrium(III) centre is coordinated by three 2‑naphthoate ligands. It belongs to the broader family of rare‑earth carboxylates, but is distinguished by its well‑defined aromatic ligand structure rather than the complex mixture of cycloaliphatic acids found in conventional “yttrium naphthenate” derived from petroleum naphthenic acids.

Molecular Formula C33H21O6Y
Molecular Weight 602.4 g/mol
CAS No. 61790-20-3
Cat. No. B3147229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium tri(2-naphthoate)
CAS61790-20-3
Molecular FormulaC33H21O6Y
Molecular Weight602.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Y+3]
InChIInChI=1S/3C11H8O2.Y/c3*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h3*1-7H,(H,12,13);/q;;;+3/p-3
InChIKeyFWTXSDMYLVRXQU-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Yttrium Tri(2-naphthoate) (CAS 61790-20-3): A Structurally Defined Rare-Earth Carboxylate for Catalysis and Coatings


Yttrium tri(2-naphthoate) (CAS 61790‑20‑3; molecular formula C₃₃H₂₁O₆Y; MW 602.42 g mol⁻¹) is an organometallic compound in which a yttrium(III) centre is coordinated by three 2‑naphthoate ligands [1]. It belongs to the broader family of rare‑earth carboxylates, but is distinguished by its well‑defined aromatic ligand structure rather than the complex mixture of cycloaliphatic acids found in conventional “yttrium naphthenate” derived from petroleum naphthenic acids [2]. The product is typically supplied as a ~60 wt% solution in toluene with a yttrium content of 7–13 % and a purity specification of ≥95 % . Its primary industrial relevance lies in two domains: (i) as a component of Ziegler–Natta‑type catalyst systems for the stereospecific polymerization of conjugated dienes (e.g., butadiene, isoprene) and (ii) as a non‑toxic auxiliary drier for alkyd‑based coatings .

Why Yttrium Tri(2-naphthoate) Cannot Be Casually Replaced by Generic Rare-Earth Naphthenates or Other Metal Carboxylates


Although yttrium tri(2‑naphthoate) is frequently grouped under the commercial label “yttrium naphthenate,” its single‑ligand composition differs fundamentally from petroleum‑derived naphthenates, which are complex mixtures of cyclopentane- and cyclohexane‑carboxylic acid salts of variable chain length and ring substitution [1]. This structural homogeneity translates into a predictable metal‑to‑ligand stoichiometry (exactly 1:3) and a well‑defined molecular geometry that are critical for reproducible catalytic performance, because the nature of the carboxylate ligand directly modulates the Lewis acidity, solubility, and steric environment at the yttrium centre [2]. Concomitantly, the identity of the rare‑earth metal itself cannot be interchanged indifferently: yttrium (Group 3, 4d⁰) lacks f‑electrons, which distinguishes its coordination behaviour and redox innocence from lanthanides such as neodymium or praseodymium, a difference that manifests in measurable stereoselectivity and activity differences in diene polymerisation [3]. Generic substitution—whether of the ligand set or the metal centre—therefore risks compromising the narrow performance window that has been documented for this specific compound in patent‑grade catalyst formulations [4].

Quantitative Differentiation Evidence for Yttrium Tri(2-naphthoate) Relative to Closest Comparators


Cis-1,4 Stereoselectivity in Butadiene Polymerisation: Yttrium Carboxylate vs. Traditional Transition-Metal Catalysts

In a patented catalyst system comprising (A) an yttrium carboxylate (exemplified by yttrium naphthenate), (B) a non‑coordinating anion source, and (C) an organoaluminium compound, the resulting polybutadiene consistently achieves a cis‑1,4 content of ≥99 % [1]. By comparison, conventional Ziegler‑Natta catalysts based on titanium, cobalt, or nickel typically deliver cis‑1,4 contents in the range of 96–98 % under analogous industrial conditions [2]. The patent explicitly states that the yttrium‑based system yields 'higher 1,4‑cis structure content compared to the conventional titanium-, cobalt- and nickel‑based catalysts' [1]. This 1–3 percentage‑point improvement in stereoregularity is industrially significant because it translates into measurably higher impact resilience, abrasion resistance, and breaking strength in the cured rubber [3].

stereospecific polymerization conjugated diene cis-1,4-polybutadiene

Catalytic Activity and Aluminium Residue: Yttrium System vs. Neodymium Ziegler‑Natta Benchmarks

The yttrium‑based catalyst of US20100113676 is reported to display 'higher activity on polymerization compared to the neodymium catalytic system containing no methyl alumoxane co‑catalyst' and 'less aluminum residue after polymerization compared to the neodymium catalytic system containing a methyl alumoxane co‑catalyst' [1]. While exact turnover frequencies (TOF) or residual Al concentrations (ppm) are not tabulated in the patent document, the qualitative ranking is unequivocal: the yttrium system simultaneously solves the two principal weaknesses of industrial neodymium catalysts—(i) low activity in the absence of MAO and (ii) elevated aluminium contamination when MAO is employed [1]. Aluminium residue is a critical quality parameter for synthetic rubber, as excess Al can poison downstream vulcanisation and affect electrical properties [2].

catalyst activity aluminium residue neodymium comparison

Paint Drier Efficiency: Rare-Earth Naphthenate (Yttrium) vs. Traditional Metal Soap Driers

In alkyd paint formulations, rare‑earth naphthenates (including the yttrium variant) function as auxiliary driers that accelerate through‑drying by coordinating to resin hydroxyl and carboxyl groups, promoting oxidative cross‑linking [1]. Commercial technical literature states that rare‑earth naphthenates are 'superior to traditional driers in terms of film drying rate, hardness and solvent resistance' and can replace all driers except cobalt at a dosage of 50–80 % of the total non‑cobalt drier loading . In contrast, conventional lead, manganese, and zinc naphthenates must be used at higher individual loadings and often require a broader cocktail of metals to achieve comparable film properties [2]. Additionally, yttrium naphthenate is classified as non‑toxic, allowing its use in toy‑grade and low‑VOC coatings where lead and cobalt driers are restricted .

alkyd paint oxidative drying cobalt replacement

Ligand‑Defined Stoichiometry: Tris(2‑naphthoate) vs. Petroleum‑Derived Naphthenate Mixtures

The CAS registry entry 61790‑20‑3 corresponds specifically to yttrium tris(naphthalene‑2‑carboxylate), a single molecular entity (C₃₃H₂₁O₆Y, exact mass 602.04 Da) with a defined ligand‑to‑metal ratio of exactly 3:1 . In contrast, commercial 'yttrium naphthenate' products derived from petroleum naphthenic acids are complex mixtures whose average molecular weight, acid number, and metal content vary between batches and suppliers [1]. For the defined compound, the yttrium content can be precisely targeted: commercial specifications list 7–13 % Y (in toluene solution), enabling accurate calculation of catalyst loading on a mole‑metal basis . This stoichiometric certainty is essential for polymer chemistry applications where the molar ratio of metal to co‑catalyst determines the number of active sites and hence the molecular weight distribution of the product [2].

stoichiometry control quality assurance reproducibility

High-Value Application Scenarios Where Yttrium Tri(2-naphthoate) Outperforms Generic Alternatives


High‑Cis Polybutadiene Production for Performance Tyre Treads and Golf Balls

When a synthetic rubber manufacturer requires polybutadiene with cis‑1,4 content exceeding 98.5 % for premium tyre tread compounds or high‑rebound golf‑ball cores, the yttrium naphthenate‑based catalyst system described in US20100113676 and EP2371867A1 delivers ≥99 % cis‑1,4 [1]. This stereoregularity cannot be matched by conventional Ti/Co/Ni Ziegler‑Natta systems (typically 96–98 %) and is achieved without the high aluminium residue burden associated with neodymium/MAO catalysts [2], directly satisfying the rubber compounder’s need for low ash content and consistent Mooney viscosity.

Lead‑Free and Cobalt‑Sparing Alkyd Paint Formulations

Coatings manufacturers targeting toy‑safety regulations (EN 71‑3) or low‑VOC architectural coatings can employ yttrium tri(2‑naphthoate) as an auxiliary drier that replaces lead, manganese, zinc, and calcium naphthenates at 50–80 % of the typical non‑cobalt drier dosage . The resulting films exhibit superior through‑drying, hardness development, and solvent resistance relative to traditional multi‑metal drier packages, while eliminating the toxicological and regulatory liabilities of lead and the discoloration tendencies of manganese .

Reproducible Academic and Pilot‑Scale Catalyst Screening

For research groups investigating structure–activity relationships in rare‑earth‑catalysed diene polymerisation, the use of a structurally defined yttrium carboxylate (tris(2‑naphthoate), exact mass 602.04 Da) rather than a mixed petroleum‑derived naphthenate ensures that the metal‑to‑ligand ratio and the steric environment at the active site are invariant between experiments . This reproducibility is essential when publishing kinetic data (e.g., TOF, activation energy) and when transferring a catalyst recipe from academic discovery to industrial pilot runs [3].

Polyacetylene and Conductive Polymer Research

In the synthesis of doped polyacetylene films for organic semiconductor studies, rare‑earth naphthenate/trialkylaluminium catalyst combinations (including the yttrium variant) yield grey‑black films with metallic sheen and electrical conductivities comparable to those obtained with the classic Ti(OBu)₄/AlEt₃ system [4]. The yttrium system offers an alternative mechanistic pathway that produces polymers with distinct crystallinity and morphology relative to neodymium‑based catalysts [4], providing materials scientists with an additional synthetic tool for tuning film properties.

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